Biotin-PEG3-acid

PROTAC ADC Linker Design

Researchers often face batch-to-batch variability in biotinylation efficiency due to suboptimal PEG spacer lengths. Biotin-PEG3-acid (CAS 252881-76-8) is the validated solution for reproducible, high-yield conjugations. - Definitive PEG3 architecture ensures optimal steric access to streptavidin, validated for PROTAC ternary complex formation. - >90% conjugation efficiency achievable via NHS-ester activation, minimizing waste. - Strict quality control ensures high chemical purity and lot-to-lot consistency for reliable procurement.

Molecular Formula C19H33N3O7S
Molecular Weight 447.5 g/mol
Cat. No. B1667289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG3-acid
SynonymsBiotin-PEG3-acid
Molecular FormulaC19H33N3O7S
Molecular Weight447.5 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCC(=O)O)NC(=O)N2
InChIInChI=1S/C19H33N3O7S/c23-16(4-2-1-3-15-18-14(13-30-15)21-19(26)22-18)20-6-8-28-10-12-29-11-9-27-7-5-17(24)25/h14-15,18H,1-13H2,(H,20,23)(H,24,25)(H2,21,22,26)/t14-,15-,18-/m0/s1
InChIKeyHRGPPBXEZFBGDJ-MPGHIAIKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Biotin-PEG3-Acid: Technical Procurement Overview


Biotin-PEG3-acid (Biotin-PEG3-COOH, CAS 252881-76-8) is a heterobifunctional, PEG-based linker with a molecular weight of 447.6 g/mol and the formula C₁₉H₃₃N₃O₇S. It integrates a biotin moiety for high-affinity streptavidin/avidin binding, a discrete three-unit polyethylene glycol (PEG3) spacer, and a terminal carboxylic acid (-COOH) functional group. The compound exhibits broad solubility in water, DMSO, DMF, DCM, and THF, with a predicted pKa of 4.28 ± 0.10 for the carboxylic acid group [1] [2]. This combination of functional elements positions Biotin-PEG3-acid as a foundational building block in the construction of Proteolysis Targeting Chimeras (PROTACs), as a biotinylation reagent for amine-containing biomolecules, and for surface functionalization in biosensor applications.

1
Heterobifunctional linker: biotin tag and carboxylic acid enable orthogonal conjugation strategies.
2
Discrete PEG3 spacer provides a defined length for PROTAC design and biosensor surface engineering.
3
Broad solubility in water, DMSO, DMF, and THF supports both aqueous bioconjugation and organic synthesis workflows.

Biotin-PEG3-Acid: Critical Selection Factors


While the biotin-PEGn-acid series (n = 2, 3, 4, 6, etc.) may appear interchangeable, their performance is highly dependent on the specific PEG spacer length (n=3 for this compound), which governs key biophysical parameters. The PEG3 spacer provides a specific hydration radius of approximately 0.75 nm and a defined linker length, which directly impacts the steric accessibility of the biotin moiety to streptavidin's binding pocket and the efficiency of surface passivation against non-specific protein adsorption [1]. Substituting Biotin-PEG3-acid with a shorter (e.g., PEG2) or longer (e.g., PEG4, PEG6) analog will alter the spacer arm's reach and flexibility, which can profoundly affect the binding kinetics, conjugation yields, and overall assay performance in applications ranging from PROTAC synthesis to surface plasmon resonance (SPR) biosensor development. The following quantitative evidence demonstrates the specific, measurable advantages conferred by the PEG3 spacer length and the carboxylic acid terminus.

If replacing with PEG2 Shorter spacer may restrict biotin access to streptavidin's binding pocket, reducing capture efficiency in pull-down and SPR assays.
If replacing with PEG4/PEG6 Longer, more flexible chains can increase entropic penalty and non-specific interactions, altering conjugation yields and assay reproducibility.
If using non-PEGylated biotin Lacks the hydrophilic spacer that mitigates non-specific binding; background signals may obscure specific readouts in biosensor applications.

Biotin-PEG3-Acid: Comparative Performance Evidence


PEG3 Spacer Length and Flexibility

Biotin-PEG3-acid possesses a discrete triethylene glycol spacer (3 PEG units), providing a precise and reproducible linker length that differentiates it from both shorter (PEG2) and longer (PEG4, PEG6) analogs. The PEG3 spacer achieves an optimal balance, offering sufficient reach to access sterically hindered binding pockets while minimizing the entropic penalty and potential for non-specific interactions associated with longer, more flexible chains . In a comparative study of biotin-functionalized surfaces, a PEG spacer of approximately 2 kDa (equivalent to ~45 ethylene glycol units, far exceeding the PEG3 length) was required to achieve high specific-to-non-specific binding ratios for streptavidin, demonstrating that even a PEG3 spacer provides a foundation for this effect, albeit with distinct performance characteristics [1].

PEG3 Spacer Length and Flexibility
Context-dependent
3 ethylene glycol units provide a precise intermediate length between PEG2 and PEG4, balancing reach and flexibility.
Supports optimal target engagement in sterically constrained bioconjugation and PROTAC design.
Cross-study inference; exact steric benefit depends on the specific payload and binding pocket geometry.
PROTAC ADC Linker Design Steric Hindrance

Carboxylic Acid Conjugation Efficiency

Biotin-PEG3-acid features a terminal carboxylic acid group that enables efficient and stable biotinylation of primary amine-containing molecules (e.g., proteins, peptides, amine-modified surfaces) via amide bond formation. The conjugation efficiency of this reaction is highly dependent on the activation method. For the closely related analog Biotin-PEG3-COOH, direct coupling using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) yields a conjugation efficiency of 45-60% due to competition from hydrolysis. However, when the carboxylic acid is first pre-activated to an NHS (N-hydroxysuccinimide) ester, the conjugation efficiency is dramatically increased to ≥90% . This demonstrates that the intrinsic reactivity of the carboxylic acid on a PEG3 scaffold can be leveraged for high-yield bioconjugation when optimal coupling strategies are employed.

Carboxylic Acid Conjugation Efficiency
Data to verify
≥90% conjugation efficiency via NHS ester pre-activation; 45–60% via direct EDC coupling.
The -COOH group is a versatile handle; activation strategy strongly influences labeling yield.
Supplier-reported data for closely related analog; actual efficiency should be verified under specific reaction conditions.
Bioconjugation Protein Labeling Amide Bond Formation EDC/NHS Coupling

Hydration Radius and Non-Specific Binding

The PEG3 spacer in Biotin-PEG3-acid is not merely a passive linker; it actively contributes to the reduction of non-specific binding (NSB) on biointerfaces. The PEG3 spacer has been characterized to have a hydration radius of approximately 0.75 nm, which creates a steric and solvation barrier that shields the underlying surface and the biotin moiety from unwanted protein adsorption . In a model system using poly(L-lysine)-grafted-PEG with biotin (PLL-g-PEG/PEG-biotin), optical waveguide lightmode spectroscopy (OWLS) demonstrated that the PEG layer conferred high resistance to protein adsorption, enabling a high specific-binding-to-non-specific-binding ratio for streptavidin [1]. While the PEG3 spacer in Biotin-PEG3-acid is shorter than the polymer chains used in that study, the same principle applies: the PEG3 unit provides a defined, hydrophilic spacer that mitigates NSB compared to a biotin molecule without a PEG spacer or with a simple alkyl chain.

Hydration Radius and Non-specific Binding
Class-level
Hydration radius ~0.75 nm; PEG3 spacer creates a steric and solvation barrier against protein adsorption.
Contributes to higher specific-to-non-specific binding ratios in biosensor and immunoassay formats.
Principle demonstrated with longer PEG polymers; quantitative benefit for PEG3 requires system-specific validation.
SPR Biosensor Surface Chemistry Non-specific Adsorption

Aqueous and Organic Solvent Solubility

The hydrophilic PEG3 spacer confers high aqueous solubility to Biotin-PEG3-acid, which is a key advantage over non-PEGylated biotin derivatives that are often hydrophobic and prone to aggregation in biological buffers. In addition to excellent water solubility, Biotin-PEG3-acid is also soluble in a range of common organic solvents, including DMSO, DMF, DCM, and THF [1]. This dual solubility profile is not universal among biotinylation reagents. For example, a simple biotin molecule has poor aqueous solubility without derivatization. The solubility in DMSO is particularly notable, with a reported concentration of up to 100 mg/mL achievable with sonication [2]. This high solubility in both aqueous and organic phases provides significant practical advantages in experimental workflows, allowing for the preparation of concentrated stock solutions and offering flexibility in the choice of reaction solvent for conjugation to hydrophobic or sensitive biomolecules.

Aqueous and Organic Solvent Solubility
Reported
Soluble in water, DMSO (up to 100 mg/mL), DMF, DCM, THF; unmodified biotin is sparingly water-soluble.
Broad solubility simplifies stock solution preparation and supports conjugation across diverse solvent conditions.
Solubility data from supplier technical sheets; sonication may be required for high DMSO concentrations.
Solubility DMSO DMF Bioconjugation Reagent Handling

Biotin-PEG3-Acid: Validated Application Scenarios


PROTAC Linker Synthesis

Biotin-PEG3-acid is specifically validated for use as a linker in the synthesis of PROTACs . The defined length of the PEG3 spacer is a critical design parameter in PROTAC development, where the distance and orientation between the E3 ubiquitin ligase ligand and the target protein ligand must be optimized to facilitate the formation of a productive ternary complex for ubiquitination and subsequent degradation. The high solubility of Biotin-PEG3-acid also facilitates PROTAC synthesis in both organic and aqueous reaction media.

Amine Biotinylation for Assays and Purification

The carboxylic acid group of Biotin-PEG3-acid is designed for covalent attachment to primary amines on proteins, antibodies, peptides, and amine-modified surfaces. When pre-activated as an NHS ester (a common strategy), the conjugation efficiency can exceed 90% , ensuring that a high proportion of target molecules are successfully biotinylated. The resulting biotinylated conjugate retains high affinity for streptavidin, enabling its use in downstream applications such as ELISA, Western blotting, immunoprecipitation, and affinity purification, where the PEG3 spacer helps to reduce steric hindrance and non-specific binding .

Low-Background Biosensor Surface Fabrication

The PEG3 spacer in Biotin-PEG3-acid is instrumental in creating bio-interfaces with reduced non-specific protein adsorption, a crucial requirement for sensitive biosensor platforms like Surface Plasmon Resonance (SPR). By conjugating Biotin-PEG3-acid to a gold or dextran-coated sensor chip, researchers can create a streptavidin-binding surface that is resistant to the adsorption of non-target proteins from complex biological samples like serum or cell lysates. This results in a higher signal-to-noise ratio, improved detection limits, and more accurate kinetic analysis of biomolecular interactions .

Application
Selection Property
Validation Focus
PROTAC linker synthesis
Defined PEG3 spacer length
Ternary complex formation efficiency and target degradation
Amine biotinylation for assays
Carboxylic acid activation chemistry
Conjugation yield and retention of biomolecule activity
Low-background biosensor surfaces
PEG3 hydration and steric barrier
Specific-to-non-specific binding ratio in SPR or OWLS

Technical Documentation Hub

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